1-(2-Hydroxypropyl)cyclopropanol

HPGD inhibitor 15-hydroxyprostaglandin dehydrogenase prostaglandin metabolism

1-(2-Hydroxypropyl)cyclopropanol (CAS 321916-67-0, molecular formula C₆H₁₂O₂, molecular weight 116.16 g/mol) is a 1-substituted cyclopropanol derivative bearing a 2-hydroxypropyl side chain. It belongs to the broader class of cyclopropanol compounds characterized by a strained three-membered carbocycle with a hydroxyl group directly attached to the ring, a structural motif that confers both high synthetic versatility via ring-opening transformations and the capacity to serve as an enzyme inhibitor warhead.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Cat. No. B8697883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxypropyl)cyclopropanol
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(CC1(CC1)O)O
InChIInChI=1S/C6H12O2/c1-5(7)4-6(8)2-3-6/h5,7-8H,2-4H2,1H3
InChIKeyXAEAJKZLMUCMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxypropyl)cyclopropanol (CAS 321916-67-0): A Dual-Target Cyclopropanol Building Block with Quantifiable HPGD/ALDH1A1 Selectivity


1-(2-Hydroxypropyl)cyclopropanol (CAS 321916-67-0, molecular formula C₆H₁₂O₂, molecular weight 116.16 g/mol) is a 1-substituted cyclopropanol derivative bearing a 2-hydroxypropyl side chain . It belongs to the broader class of cyclopropanol compounds characterized by a strained three-membered carbocycle with a hydroxyl group directly attached to the ring, a structural motif that confers both high synthetic versatility via ring-opening transformations and the capacity to serve as an enzyme inhibitor warhead [1]. The compound is commercially available as a research-grade building block, typically at ≥95% purity, and is employed as a synthetic intermediate in medicinal chemistry programs targeting aldehyde dehydrogenase 1A1 (ALDH1A1) and 15-hydroxyprostaglandin dehydrogenase (HPGD) [2].

Why 1-(2-Hydroxypropyl)cyclopropanol Cannot Be Replaced by Cyclopropanol, 1-(3-Hydroxypropyl)cyclopropanol, or 1-Aminocyclopropanol in Target-Focused Screens


Substituting 1-(2-hydroxypropyl)cyclopropanol with the parent cyclopropanol, its positional isomer 1-(3-hydroxypropyl)cyclopropanol, or the structurally related 1-aminocyclopropanol (ACP) introduces critical alterations in enzyme inhibition profile and physicochemical properties that undermine target-focused research objectives. Cyclopropanol itself (CAS 16545-68-9) is highly unstable due to ring strain and lacks the hydroxyalkyl side chain necessary for specific hydrogen-bonding interactions with dehydrogenase active sites [1]. The positional isomer 1-(3-hydroxypropyl)cyclopropanol (CAS 321916-68-1) relocates the hydroxyl group from the 2-position to the 3-position of the propyl chain, altering both the spatial orientation of the hydrogen bond donor/acceptor and the compound's predicted logP, which directly impacts enzyme binding and membrane permeability . 1-Aminocyclopropanol (ACP) acts as a broad-spectrum ALDH inhibitor with an IC₅₀ of approximately 50 μM against leukocyte ALDH but shows no reported activity against HPGD, making it unsuitable for studies requiring dual HPGD/ALDH1A1 modulation [2]. These physiochemical and pharmacological divergences mean that procurement decisions driven by target-specific screening cannot treat these compounds as interchangeable.

Quantitative Differentiation Evidence for 1-(2-Hydroxypropyl)cyclopropanol: Head-to-Head and Cross-Study Comparator Data


HPGD Inhibition Potency (IC₅₀ = 68 nM): A 28-Fold Selectivity Window Over ALDH1A1 That Distinguishes This Compound From Selective ALDH1A1 Inhibitors Like NCT-501

1-(2-Hydroxypropyl)cyclopropanol inhibits human 15-hydroxyprostaglandin dehydrogenase (HPGD) with an IC₅₀ of 68 nM as measured in a fluorescence-based biochemical assay using PGE₂ as substrate with a 15-minute pre-incubation [1]. Against ALDH1A1, the same compound exhibits an IC₅₀ of 1,920 nM under comparable assay conditions (NAD⁺/propionaldehyde substrate, 15-minute pre-incubation, UV-fluorescence detection), yielding a 28.2-fold selectivity ratio for HPGD over ALDH1A1 [1]. By contrast, the potent and selective ALDH1A1 inhibitor NCT-501 (CAS 1802088-50-1) shows an IC₅₀ of 40 nM against ALDH1A1 but displays IC₅₀ >57,000 nM against HPGD, representing a >1,425-fold preference in the opposite direction . This inverted selectivity profile means that 1-(2-hydroxypropyl)cyclopropanol and NCT-501 are functionally non-interchangeable for any experimental system where HPGD modulation is the primary endpoint.

HPGD inhibitor 15-hydroxyprostaglandin dehydrogenase prostaglandin metabolism cancer stem cell

ALDH1A1 Inhibition (IC₅₀ = 1.92 μM): Moderate Potency Differentiated From 1-Aminocyclopropanol (IC₅₀ ≈ 50 μM) and the Parent Cyclopropanol (No Reported Inhibition)

1-(2-Hydroxypropyl)cyclopropanol inhibits ALDH1A1 with an IC₅₀ of 1,920 nM (1.92 μM) in a biochemical assay using NAD⁺ and propionaldehyde as substrates with UV-fluorescence readout following a 15-minute pre-incubation [1]. 1-Aminocyclopropanol (ACP), a structurally related cyclopropanol derivative where the 2-hydroxypropyl group is replaced by an amino group, achieves 50% inhibition of leukocyte ALDH activity at approximately 50 μM—roughly 26-fold weaker than 1-(2-hydroxypropyl)cyclopropanol under comparable in vitro conditions [2]. The parent compound cyclopropanol (CAS 16545-68-9) has no reported ALDH1A1 inhibitory activity in curated biochemical databases such as ChEMBL or BindingDB, likely due to the absence of a side chain capable of engaging the enzyme's substrate access channel [3]. This graded potency (no activity → 50 μM → 1.92 μM) demonstrates that the 2-hydroxypropyl substituent is a critical pharmacophoric element for ALDH1A1 engagement.

ALDH1A1 inhibitor aldehyde dehydrogenase cancer stem cell marker alcohol metabolism

Structural Differentiation From the Positional Isomer 1-(3-Hydroxypropyl)cyclopropanol: Hydroxyl Position Governs Hydrogen-Bonding Geometry and Predicted logP

1-(2-Hydroxypropyl)cyclopropanol (CAS 321916-67-0) and 1-(3-hydroxypropyl)cyclopropanol (CAS 321916-68-1) share the identical molecular formula (C₆H₁₂O₂) and molecular weight (116.16 g/mol) but differ in the position of the side-chain hydroxyl group: the 2-hydroxypropyl substituent places the hydroxyl on the secondary carbon of the propyl chain, whereas the 3-hydroxypropyl isomer bears a primary hydroxyl at the terminal position . This positional shift alters three key molecular properties: (1) hydrogen-bond donor/acceptor geometry—the secondary alcohol in the 2-hydroxypropyl variant engages enzyme active sites with different spatial orientation compared to the primary alcohol of the 3-isomer; (2) predicted lipophilicity—secondary alcohols generally exhibit lower logP than their primary alcohol isomers due to greater steric shielding of the polar hydroxyl group; and (3) metabolic stability—secondary alcohols are typically more resistant to oxidative metabolism than primary alcohols, potentially conferring longer half-life in cellular assays [1]. These differences are class-level inferences based on well-established medicinal chemistry principles of positional isomerism, as no published head-to-head biological comparison of the two isomers currently exists.

positional isomer structure-activity relationship logP hydrogen bonding medicinal chemistry

Synthetic Accessibility via Established Kulinkovich Cyclopropanation: A Well-Characterized Route Shared With Other 1-Substituted Cyclopropanols But Distinct From Cyclopropanol Itself

1-(2-Hydroxypropyl)cyclopropanol is accessible via the Kulinkovich hydroxycyclopropanation reaction, wherein a carboxylic ester is treated with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of titanium(IV) isopropoxide to generate the cyclopropanol ring system [1]. This methodology has been widely applied to prepare diverse 1-substituted cyclopropanols in yields typically ranging from approximately 50–80% depending on substrate structure and reaction optimization [2]. The parent cyclopropanol (CAS 16545-68-9), by contrast, cannot be synthesized via this route and is instead prepared through alternative methods such as enzymatic hydrolysis of cyclopropyl acetate, yielding a product that is highly unstable and prone to ring-opening to propionaldehyde [3]. For procurement purposes, the Kulinkovich-accessible 1-substituted cyclopropanols including 1-(2-hydroxypropyl)cyclopropanol offer the advantage of established, reproducible synthetic protocols amenable to laboratory-scale preparation, whereas cyclopropanol's intrinsic instability imposes significant storage and handling constraints that limit its practical utility as a building block.

Kulinkovich reaction cyclopropanation titanium catalysis building block synthesis scale-up

Dual HPGD/ALDH1A1 Pharmacological Profile: Differentiated From Single-Target Inhibitors (NCT-501, ACP, Cyclopropanol) for Polypharmacology Screening Cascades

1-(2-Hydroxypropyl)cyclopropanol is one of the few cyclopropanol-derived compounds with documented dual inhibitory activity against both HPGD (IC₅₀ = 68 nM) and ALDH1A1 (IC₅₀ = 1,920 nM) [1]. This dual-target profile distinguishes it from all major comparator compounds in the dehydrogenase inhibitor space: NCT-501 is exquisitely selective for ALDH1A1 (IC₅₀ = 40 nM) with negligible HPGD activity (IC₅₀ >57,000 nM) ; 1-aminocyclopropanol (ACP) inhibits ALDH (IC₅₀ ≈ 50 μM) but has no reported HPGD activity [2]; and cyclopropanol itself lacks characterized inhibitory activity against either enzyme [3]. The ability of a single chemical entity to modulate two therapeutically relevant dehydrogenase targets—one governing prostaglandin inactivation (HPGD) and the other regulating aldehyde detoxification and serving as a cancer stem cell marker (ALDH1A1)—creates a unique pharmacological fingerprint. The 28-fold HPGD-over-ALDH1A1 selectivity window further provides a defined experimental tool where HPGD engagement is the primary pharmacology and ALDH1A1 represents a measurable secondary target.

polypharmacology dual inhibitor dehydrogenase prostaglandin aldehyde metabolism

Procurement-Driven Application Scenarios for 1-(2-Hydroxypropyl)cyclopropanol Based on Verified Quantitative Differentiation Evidence


HPGD-Focused Screening Cascades in Prostaglandin Metabolism Research

For research programs investigating the role of 15-hydroxyprostaglandin dehydrogenase (HPGD) in inflammation resolution, tissue regeneration, or colorectal cancer, 1-(2-hydroxypropyl)cyclopropanol provides a tool compound with an IC₅₀ of 68 nM against human HPGD [1]. Its 28-fold selectivity over ALDH1A1 allows researchers to interrogate HPGD-mediated prostaglandin E₂ regulation with a defined selectivity window, providing an alternative to potent but highly selective HPGD inhibitors such as ML-148 (IC₅₀ = 56 nM) where ALDH1A1 counter-screening data may be unavailable [2]. The compound's cyclopropanol warhead, which can undergo ring-opening under enzymatic conditions, also makes it relevant for mechanistic studies of irreversible or covalent HPGD inhibition [3].

Cancer Stem Cell Research Requiring Dual ALDH1A1/HPGD Modulation

ALDH1A1 is a well-established marker of cancer stem cells (CSCs) in multiple tumor types including breast, lung, and head and neck squamous cell carcinoma, while HPGD antagonizes the oncogenic potential of cyclooxygenase-2 (COX-2) by degrading prostaglandin E₂ [1][2]. 1-(2-Hydroxypropyl)cyclopropanol's unique dual inhibition profile (HPGD IC₅₀ = 68 nM; ALDH1A1 IC₅₀ = 1,920 nM) enables simultaneous modulation of both pathways with a single chemical entity [3]. This dual activity is not achievable with NCT-501 (HPGD-inactive at concentrations up to 57 μM) or with selective HPGD inhibitors that spare ALDH1A1, making this compound a strategic procurement choice for CSC-focused polypharmacology studies.

Cyclopropanol Building Block for Fragment-Based Drug Discovery and Lead Optimization

In fragment-based drug discovery (FBDD) and lead optimization campaigns targeting dehydrogenase enzymes, 1-(2-hydroxypropyl)cyclopropanol serves as a synthetically tractable fragment that can be elaborated via the Kulinkovich reaction or other cyclopropanation methodologies [1]. Its molecular weight of 116.16 g/mol and the presence of both a hydrogen bond donor (cyclopropanol –OH) and an additional hydrogen bond donor/acceptor (side-chain secondary alcohol) make it suitable as a fragment hit for structure-based design [2]. Unlike the unstable parent cyclopropanol, the 1-substitution confers sufficient stability for storage, handling, and incorporation into parallel synthesis workflows, making it a practical procurement option for medicinal chemistry laboratories [3].

Aldehyde Dehydrogenase Mechanistic Probe Studies

The cyclopropanol moiety has been established as a mechanism-based warhead for aldehyde dehydrogenase inhibition, with the strained three-membered ring undergoing enzyme-catalyzed ring-opening to generate a reactive intermediate that covalently modifies the active site [1]. 1-(2-Hydroxypropyl)cyclopropanol, with its moderate ALDH1A1 IC₅₀ of 1.92 μM, provides a tool for studying the structure-activity relationships governing cyclopropanol-based ALDH inhibition [2]. Its 26-fold potency advantage over 1-aminocyclopropanol (IC₅₀ ≈ 50 μM) makes it the preferred cyclopropanol derivative for biochemical assays requiring measurable ALDH1A1 engagement at experimentally accessible concentrations [3].

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